molecular formula C21H18N2O3S B11513666 N-benzyl-2-(benzylsulfanyl)-4-nitrobenzamide

N-benzyl-2-(benzylsulfanyl)-4-nitrobenzamide

Cat. No.: B11513666
M. Wt: 378.4 g/mol
InChI Key: PPBLRHHQNNUXLN-UHFFFAOYSA-N
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Description

N-benzyl-2-(benzylsulfanyl)-4-nitrobenzamide is an organic compound that features a benzyl group, a benzylsulfanyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(benzylsulfanyl)-4-nitrobenzamide typically involves the reaction of 2-(benzylsulfanyl)-4-nitrobenzoic acid with benzylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(benzylsulfanyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-(benzylsulfanyl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-(benzylsulfanyl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The benzylsulfanyl group can interact with thiol groups in proteins, while the nitro group can participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-phenylethanamine: This compound has a similar benzyl group but lacks the nitro and sulfanyl groups.

    N-benzyl-2-(benzylsulfanyl)-4-quinazolinamine: This compound features a quinazolinamine group instead of a nitrobenzamide group.

Uniqueness

N-benzyl-2-(benzylsulfanyl)-4-nitrobenzamide is unique due to the presence of both the benzylsulfanyl and nitrobenzamide groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

N-benzyl-2-benzylsulfanyl-4-nitrobenzamide

InChI

InChI=1S/C21H18N2O3S/c24-21(22-14-16-7-3-1-4-8-16)19-12-11-18(23(25)26)13-20(19)27-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,24)

InChI Key

PPBLRHHQNNUXLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])SCC3=CC=CC=C3

Origin of Product

United States

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